4-Benzyl-1,4-diazepan-5-one hydrochloride

Vue d'ensemble

Description

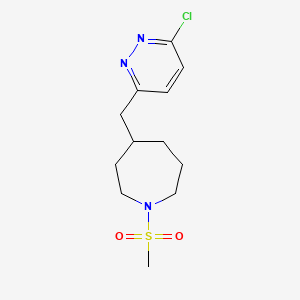

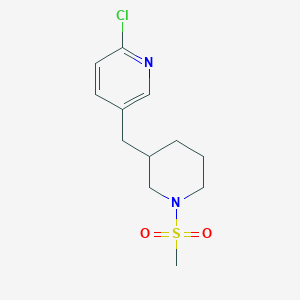

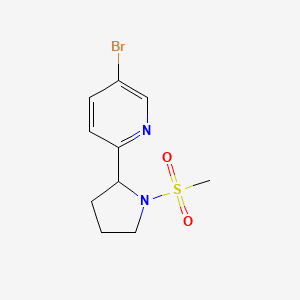

4-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for 4-Benzyl-1,4-diazepan-5-one hydrochloride is 1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H . This indicates that the molecule contains a benzyl group attached to a diazepanone ring, with a chloride ion for charge balance .Physical And Chemical Properties Analysis

4-Benzyl-1,4-diazepan-5-one hydrochloride is a white to yellow powder or crystals . The compound is stored at room temperature .Applications De Recherche Scientifique

Metabolite Characterization Techniques

Research has utilized 4-Benzyl-1,4-diazepan-5-one hydrochloride and similar compounds extensively in metabolite characterization studies. One study illustrated the combination of thin-layer chromatography with high-resolution mass spectrometry and nuclear magnetic resonance for the characterization of diazepam metabolites in the rat intestinal tract, identifying several metabolites and their conjugates (Schwartz, Bommer, & Vane, 1967).

Pharmacological Impact on Enzyme Activities

Another significant application is the investigation of the pharmacological impacts of benzodiazepines on enzyme activities. A study examined the effects of new 1,5 benzodiazepines on acetylcholinesterase (AChE) and ATPDase activities in the cerebral cortex of adult rats, revealing that these compounds significantly inhibited acetylcholinesterase activity and ATP and ADP hydrolysis by synaptosomes, suggesting an inhibitory effect on these enzymes (Schetinger et al., 2000).

Synthesis and Evaluation for Therapeutic Potentials

Research also focuses on the synthesis and pharmacological evaluation of benzodiazepine derivatives for potential therapeutic applications. For instance, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic potentials, showcasing the importance of structural modifications in enhancing therapeutic effects (Maltsev et al., 2021).

Serotonin-3 Receptor Antagonism

The development of potent serotonin-3 (5-HT3) receptor antagonists also highlights the use of benzodiazepine derivatives in targeting specific receptor pathways for therapeutic benefits. Structural modifications in benzodiazepine analogues have shown to lead to significant 5-HT3 receptor antagonistic activity, suggesting their potential use in treating conditions mediated by this receptor (Harada et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Mécanisme D'action

Pharmacokinetics

It is known that the compound is a white to yellow powder or crystals , suggesting it may have good solubility and could potentially be well-absorbed in the body.

Action Environment

The action, efficacy, and stability of 4-Benzyl-1,4-diazepan-5-one hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to environmental conditions such as temperature and humidity.

Propriétés

IUPAC Name |

4-benzyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQQCLNIVUKVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)